molecular formula C15H10F2N2O B2717873 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone CAS No. 672951-08-5

2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone

Cat. No.: B2717873
CAS No.: 672951-08-5
M. Wt: 272.255
InChI Key: WPGDZPROSYIBSP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone is a high-purity phthalazinone-based chemical scaffold designed for pharmaceutical and biological research. The phthalazin-1(2H)-one core is a privileged structure in medicinal chemistry, known for conferring significant biological activity and serving as a versatile template for the development of novel therapeutic agents . Researchers value this scaffold for its demonstrated potential in targeting multiple biological pathways. While research on this specific difluorophenyl derivative is ongoing, analogues within the phthalazinone class have shown compelling pharmacological profiles, including potent anticonvulsant activity by acting as AMPA receptor (AMPA-R) antagonists , as well as anticancer efficacy through the inhibition of kinase targets such as the Epidermal Growth Factor Receptor (EGFR) . Additional research avenues for phthalazinones include their investigation as vasodilator agents acting via calcium channel blockade , and as novel antiviral compounds targeting the replication complex of viruses like rabies . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. It is supplied with a guaranteed purity of =95% (as determined by HPLC). For Research Use Only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZPROSYIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents to form the desired phthalazinone structure. One common method involves the condensation of 2,4-difluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that phthalazinone derivatives exhibit anticancer properties. A study demonstrated that 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone showed selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. This compound's structural features enhance its binding affinity to specific biological targets, making it a candidate for further development as an anticancer agent .

Case Study : A recent investigation evaluated the efficacy of this compound against breast cancer cells. Results showed a significant reduction in cell viability at lower concentrations compared to control groups, indicating its potential as a therapeutic agent .

Material Science

2. Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved resistance to environmental degradation.

Data Table: Properties of Polymers with Additive

PropertyControl PolymerPolymer with 5% Additive
Tensile Strength (MPa)3035
Thermal Degradation (°C)250280
Water Absorption (%)53

This data suggests that the addition of the compound improves the overall durability of the polymer materials .

Environmental Science

3. Environmental Monitoring

The compound has been investigated for its potential use in environmental monitoring due to its ability to interact with various pollutants. Its unique structure allows it to act as a sensor for detecting heavy metals in water samples.

Case Study : In a study conducted on water samples from industrial areas, the compound was utilized as a chelating agent to bind heavy metals like lead and cadmium. The results indicated a significant reduction in metal concentration when treated with this compound, showcasing its utility in environmental remediation efforts .

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties
Target Compound 2-(2,4-difluorophenyl), 4-methyl Not Provided Not Reported High lipophilicity (methyl), enhanced metabolic stability (fluorine)
2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone 2-(amino, chloro), 4-methyl 285.73 195–196 Polar amino group increases solubility; chloro contributes to toxicity
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone 4-(4-chlorophenyl), 2-methyl 270.06 147–148 Chlorophenyl enhances hydrophobicity; lower melting point vs. amino derivatives
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone 4-(dichlorophenyl-furylmethyl) 371.22 Not Reported Bulky dichlorophenyl-furyl group increases steric hindrance
4-Phenyl-1(2H)-phthalazinone 4-phenyl 222.24 Not Reported Simple phenyl substitution; foundational structure for SAR studies

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 2,4-difluorophenyl group likely improves metabolic stability and reduces toxicity compared to chlorinated analogues (e.g., and ) .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : and discuss DFT’s role in predicting thermochemical and correlation energies. Such methods could model the target compound’s electronic properties, particularly the electron-withdrawing effects of fluorine .
  • LogP and Solubility : The methyl group increases logP (predicted ~2–3), while fluorine’s electronegativity may enhance aqueous solubility slightly compared to chlorinated analogues .

Biological Activity

2-(2,4-Difluorophenyl)-4-methyl-1(2H)-phthalazinone is a member of the phthalazinone family, characterized by its unique structure that includes a difluorophenyl group and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O, with a molecular weight of approximately 232.22 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.

Synthesis

The synthesis typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate, leading to the formation of the phthalazinone core through cyclization. The reaction conditions often include solvents such as ethanol or toluene and may require heating to facilitate the cyclization process.

Anticancer Properties

Research indicates that derivatives of phthalazinones exhibit significant anticancer activity. For instance, studies have shown that phthalazinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)20.5Cell cycle arrest
HeLa (Cervical Cancer)10.0Caspase activation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity Studies

StudyModelEffect Observed
LPS-stimulated macrophagesDecreased IL-6 production
Carrageenan-induced paw edemaReduced swelling

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in inflammatory pathways or cancer progression, thereby modulating their activity. For instance, inhibition of COX-2 leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effects.

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Case Study on Anticancer Activity : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as increased Bax expression and decreased Bcl-2 levels .
  • Case Study on Inflammation : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory cytokines in serum samples.

Q & A

Q. What are optimized synthetic routes for 2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone?

The compound can be synthesized via halogenation reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled conditions. For example, heating the precursor with PCl₅ in POCl₃ at 100–110°C for 2 hours, followed by ice-water quenching and ethanol recrystallization, yields halogenated derivatives. Modifications in reaction time, temperature, or solvent polarity (e.g., DMF for nucleophilic substitution) can improve regioselectivity .

Q. How is structural characterization performed for fluorinated phthalazinones?

Techniques include:

  • X-ray diffraction (XRD) for crystal structure determination.
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic fluorines).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1680 cm⁻¹) .

Q. What are common biological targets for 2,4-difluorophenyl-containing compounds?

These compounds are studied for interactions with kinase enzymes (e.g., p38 MAPK) and neurotransmitter receptors (e.g., GABAₐ). Assays include:

  • In vitro kinase inhibition (IC₅₀ determination via ADP-Glo™).
  • Radioligand binding assays for receptor affinity .

Q. How can analytical methods ensure compound purity in pharmacological studies?

Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity thresholds >98% are critical for in vitro assays. TLC (silica gel, ethyl acetate/hexane) provides rapid validation .

Advanced Research Questions

Q. How do structural modifications influence the compound’s kinase inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • The 2,4-difluorophenyl group enhances lipophilicity and π-π stacking with kinase hydrophobic pockets.
  • Methyl substitution at position 4 stabilizes the phthalazinone core, improving metabolic stability.
  • Adding tert-butyl ester groups (e.g., in prodrugs) increases oral bioavailability .

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) results may arise from:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate specificity.
  • Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Q. What mechanistic insights explain its enzyme inhibition?

Molecular docking and kinetic studies suggest:

  • Competitive inhibition at the ATP-binding site of p38 MAPK (Ki < 10 nM).
  • Hydrogen bonding between the phthalazinone carbonyl and Lys53 residue stabilizes the enzyme-inhibitor complex .

Q. Can computational modeling predict its pharmacokinetic properties?

ADMET prediction tools (e.g., SwissADME) estimate:

  • LogP : ~3.2 (moderate lipophilicity).
  • CYP450 interactions : Substrate for CYP3A4 (high metabolic turnover).
  • Blood-brain barrier penetration : Low (PS = 2.1 × 10⁻⁶ cm/s) due to polar fluorine atoms .

Q. Why does regioselectivity vary in halogenation reactions?

Steric and electronic factors dominate:

  • Electron-withdrawing fluorines direct electrophiles to para positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while POCl₃ promotes radical pathways .

Q. How to design receptor-binding assays for fluorinated phthalazinones?

Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example:

  • Label the compound with Cy5 and monitor binding to immobilized GABAₐ receptors (KD calculation via Scatchard plots).
  • Compare affinity shifts with fluorine-free analogs to assess halogen bonding contributions .

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